molecular formula C15H10O2 B105490 9-Anthracenecarboxylic acid CAS No. 723-62-6

9-Anthracenecarboxylic acid

Cat. No. B105490
CAS RN: 723-62-6
M. Wt: 222.24 g/mol
InChI Key: XGWFJBFNAQHLEF-UHFFFAOYSA-N
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Description

9-Anthracenecarboxylic acid (9AC) is a compound that exhibits reversible photomechanical responses in its crystal form. This characteristic makes it a subject of interest for the development of photomechanical materials. The molecule's ability to undergo [4 + 4] photodimerization under light irradiation is central to its photomechanical properties .

Synthesis Analysis

The synthesis of 9AC and its derivatives has been explored to understand and enhance its photomechanical properties. For instance, fluorinated derivatives of 9AC have been synthesized, showing that the introduction of fluorine atoms can significantly affect the photomechanical response and recovery times of the resulting materials . Additionally, complexes of 9AC with silver and imidazoles have been synthesized, displaying notable antimicrobial activities . The synthesis of europium complexes with 9AC has also been reported, which exhibit luminescence properties that are sensitive to the solvent environment .

Molecular Structure Analysis

The molecular structure of 9AC and its derivatives has been extensively studied using techniques such as X-ray crystallography. These studies have revealed that the photomechanical properties are closely related to the molecular packing within the crystal lattice. For example, the introduction of fluorine atoms in certain positions of the 9AC molecule leads to variations in crystal packing, which in turn affects the mechanical properties of the material . The hydrogen bond dynamics in crystalline β-9AC have also been investigated, providing insights into the nature of hydrogen bonding and its implications for photochemical dynamics .

Chemical Reactions Analysis

9AC is known for its ability to form photodimers, which is a key reaction for its photomechanical behavior. The [4 + 4] photodimerization reaction can be induced by light, and the rate of photodimer dissociation varies among different derivatives, influencing the mechanical recovery of the material . The formation of stable radicals upon light irradiation has also been observed, which is significant for the development of photochromic and photomagnetic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9AC are influenced by its molecular structure and the nature of its derivatives. The photophysical properties, such as fluorescence and photostability, have been studied in various media, revealing that 9AC exhibits dual luminescence and that its emission properties can be attributed to molecular forms rather than excimers or excited tetramers . The photostability of 9AC has been found to be sensitive to the medium, with photodegradation rates varying significantly across different solvents . The luminescence properties of europium complexes with 9AC have also been investigated, showing enhanced fluorescence in certain solvents .

Scientific Research Applications

Photoinduced Twisting in Molecular Crystals

9-Anthracenecarboxylic acid is notable for its reversible photoinduced twisting in molecular crystals. This phenomenon is observed in microribbons of the compound, which twist rapidly upon exposure to uniform light irradiation and relax back to their original shape after the light is turned off. This ability to undergo multiple cycles of photoinduced motion without specialized irradiation conditions highlights its potential in developing photomechanical actuators (Zhu, Al‐Kaysi, & Bardeen, 2011).

Fluorescence and Dimer Formation

The compound exhibits unique absorption and fluorescence spectra, forming hydrogen-bonded dimers that show broad fluorescence. The equilibrium constant for dimer formation in ethanol and the behavior of its fluorescence in various solvents have been extensively studied, contributing to our understanding of its excimer mechanisms (Suzuki, Fujii, Yoshiike, Komatsu, & Iida, 1978).

Photopolymerization and Material Applications

9-Anthracenecarboxylic acid, methylene ester (9AC-ME), a derivative of 9-anthracenecarboxylic acid, is used to form highly crystalline polymer nanorods. These nanorods, formed through a photocycloaddition reaction, exhibit flexibility, resistance to breakage, and insolubility in organic solvents, highlighting their potential for various material applications (Al‐Kaysi, Dillon, Kaiser, Mueller, Guirado, & Bardeen, 2007).

Dual Fluorescence Probing

Studies have used cyclodextrins and fluorescence spectroscopy to probe the dual fluorescence of 9-anthroic acid. This approach helps in understanding the molecular processes involving 9-anthroic acid, as its dual fluorescence is influenced by factors like pH, solvent, and concentration (Agbaria, Butterfield, & Warner, 1996).

Photodimerization in Solid State

The compound undergoes photodimerization in its crystalline form, producing various dimers. This process has been studied to understand the formation of head-to-head and head-to-tail anthracene dimers, offering insights into the photoreactivity of the compound (Ito, 1996).

Improved Photomechanical Materials

Fluorinated derivatives of 9-anthracene carboxylic acid have been synthesized to study their photomechanical properties. These studies aim to find materials with rapid photomechanical responses, contributing to the development of improved photomechanical materials (Zhu, Tong, Salinas, Al-Muhanna, Tham, Kisailus, Al‐Kaysi, & Bardeen, 2014).

Safety And Hazards

When handling 9-Anthracenecarboxylic acid, personal protective equipment/face protection should be worn . It should be ensured that there is adequate ventilation . Contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

Future Directions

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracenecarboxylic acid and a mononuclear complex constructed from this ligand were for the first time discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .

properties

IUPAC Name

anthracene-9-carboxylic acid
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InChI

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)
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InChI Key

XGWFJBFNAQHLEF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O
Source PubChem
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Molecular Formula

C15H10O2
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Related CAS

16336-69-9 (hydrochloride salt)
Record name 9-Anthroic acid
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DSSTOX Substance ID

DTXSID7049427
Record name 9-Anthracenecarboxylic acid
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Molecular Weight

222.24 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 9-Anthroic acid
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Vapor Pressure

0.00000022 [mmHg]
Record name 9-Anthroic acid
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Product Name

9-Anthracenecarboxylic acid

CAS RN

723-62-6
Record name 9-Anthracenecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
R Moré, G Busse, J Hallmann… - The Journal of …, 2010 - ACS Publications
… This work discusses the photoreaction of crystalline β-9-anthracenecarboxylic acid (C 15 H 10 O 2 , 9AC). The thermally reversible [4 + 4] photodimerization of crystalline 9AC was …
Number of citations: 73 pubs.acs.org
LM Sweeting, AL Rheingold, JM Gingerich… - Chemistry of …, 1997 - ACS Publications
… We synthesized a series of esters of 9-anthracenecarboxylic acid with varying steric and electronic characteristics whose triboluminescence was unknown when we began. Some of the …
Number of citations: 112 pubs.acs.org
I Momiji, C Yoza, K Matsui - The Journal of Physical Chemistry B, 2000 - ACS Publications
The fluorescence spectra of 9-anthracenecarboxylic acid (9ACA) were studied in surfactant solutions of sodium dodecyl sulfate and Triton X-100 as a function of surfactant concentration…
Number of citations: 36 pubs.acs.org
MM Amini, A Azadmeher, HR Khavasi… - Journal of organometallic …, 2007 - Elsevier
… The potassium iodide precipitate was removed by filtration and then 9-anthracenecarboxylic acid (0.44 g, 2 mmol) in isopropanol (20 ml) was added to the filtrate; the solution was …
Number of citations: 30 www.sciencedirect.com
I Martini, JH Hodak, GV Hartland - The Journal of Physical …, 1998 - ACS Publications
… In this paper we present a study on the electron transfer dynamics of 9-anthracenecarboxylic acid (9AC) bound to TiO 2 particles in absolute ethanol. We have determined that the time …
Number of citations: 103 pubs.acs.org
MS Khot, SL Bhattar, GB Kolekar, SR Patil - Spectrochimica Acta Part A …, 2010 - Elsevier
… The fluorescence of 9-anthracenecarboxylic acid (9-ANCA) exhibits a pronounced solvent and concentration dependence [23]. In water the fluorescence spectrum of 9-ANCA is sharp …
Number of citations: 20 www.sciencedirect.com
MAVR da Silva, AFLOM Santos, LPT Carneiro… - The Journal of Chemical …, 2011 - Elsevier
… The 9-anthracenecarboxylic acid was found to crystallize in a monoclinic crystal system, … in oxygen, at T = 298.15 K, of 9-anthracenecarboxylic acid, obtained by static-bomb combustion …
Number of citations: 4 www.sciencedirect.com
MSA Abdel-Mottaleb, HR Galal… - International Journal of …, 2000 - hindawi.com
Electronic absorption and fluorescence spectra of anthracene-9-carboxylic acid (ANCA) were studied in different homogeneous solvents, binary protic/aprotic solvent mixtures and in …
Number of citations: 24 www.hindawi.com
TJ Gately, W Sontising, CJ Easley, I Islam… - …, 2021 - pubs.rsc.org
… In this context, we have synthesized and studied a class of substituted 9-anthracenecarboxylic acid (9AC) derivatives that crystallize in a head-to-head (hh) geometry due to …
Number of citations: 12 pubs.rsc.org
M McCann, R Curran, M Ben-Shoshan, V McKee… - Dalton …, 2012 - pubs.rsc.org
[Ag2(9-aca)2] (1) (9-acaH = 9-anthracenecarboxylic acid) reacts with a series of imidazoles to give [Ag(imidH)2.3(CH3CN)0.7](9-aca) (3), [Ag6(imidH)4(9-aca)6(MeOH)2] (4), {[Ag(1-Me-…
Number of citations: 50 pubs.rsc.org

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